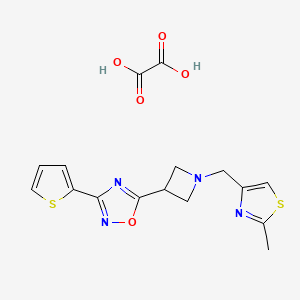

5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Description

5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a thiazole ring, an azetidine ring, a thiophene ring, and an oxadiazole ring

Propriétés

IUPAC Name |

5-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS2.C2H2O4/c1-9-15-11(8-21-9)7-18-5-10(6-18)14-16-13(17-19-14)12-3-2-4-20-12;3-1(4)2(5)6/h2-4,8,10H,5-7H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTURVVKYRAMZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with 2-methylthiazole, the methyl group is functionalized to introduce a reactive intermediate.

Azetidine Ring Formation: The intermediate is then reacted with an azetidine precursor under conditions that promote ring closure.

Oxadiazole Ring Formation: The azetidine derivative is further reacted with a thiophene-containing precursor to form the oxadiazole ring.

Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, 5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its diverse reactivity and ability to interact with biological targets make it a promising candidate for therapeutic research.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s specific application. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-

5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(phenyl)-1,2,4-oxadiazole oxalate: Similar structure but with a phenyl group instead of a thiophene ring.

Activité Biologique

The compound 5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a novel derivative of the 1,2,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 404.4 g/mol . It features a complex structure that includes a 1,2,4-oxadiazole ring , a methylthiazole group , and a thiophene moiety . These structural components are known to influence the biological activity of compounds significantly.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells:

- For instance, certain oxadiazole derivatives have been shown to inhibit tubulin polymerization and cause mitotic arrest in human epidermoid carcinoma cells (A431), suggesting potential applications in cancer therapy .

While detailed mechanisms for this specific compound are not yet elucidated, studies on similar oxadiazoles suggest several pathways:

- Inhibition of Enzymes : Some derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Case Studies

Several studies have highlighted the promising activities of oxadiazole derivatives:

- Study on Antimicrobial Activity : A derivative with a similar structure showed potent activity against M. tuberculosis with MIC values as low as 4–8 µM , indicating significant potential for treating resistant strains .

- Anticancer Evaluation : A recent study reported that specific oxadiazole compounds induced apoptosis in breast cancer cell lines by activating caspase pathways .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic routes are effective for synthesizing this compound, and how can purity be optimized?

Methodological Answer:

The compound’s core 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between thioamides and nitriles or via [3+2] cycloadditions. For example:

- Step 1: Prepare the azetidine-thiazole intermediate by alkylating azetidine-3-yl derivatives with 2-methylthiazole-4-ylmethyl halides .

- Step 2: Couple the intermediate with a thiophene-containing precursor (e.g., thiophene-2-carboxylic acid) using carbodiimide-mediated coupling .

- Step 3: Oxalate salt formation can be achieved by reacting the free base with oxalic acid in ethanol .

- Purity Optimization: Use column chromatography (silica gel, gradient elution) and confirm purity via HPLC-MS (>95%) .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

- Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values .

- Spectroscopy:

- IR: Confirm oxadiazole C=N stretch (~1600 cm⁻¹) and oxalate carbonyl peaks (~1700 cm⁻¹) .

- NMR: Use - and -NMR to resolve azetidine (δ ~3.5 ppm, multiplet), thiophene (δ ~7.0 ppm), and oxalate protons (δ ~4.2 ppm) .

- Mass Spectrometry: ESI-MS should match the molecular ion [M+H]⁺ with <2 ppm error .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

- Substituent Variation:

- Replace the 2-methylthiazole with 4-methyloxazole to assess heterocycle impact on bioavailability .

- Modify the azetidine ring with pyrrolidine or piperidine to study conformational effects .

- Bioisosteric Replacement: Swap thiophene with furan or phenyl groups to evaluate π-π stacking interactions .

- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Advanced: How can computational methods predict binding modes and metabolic stability?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with MD simulations (GROMACS) .

- ADME Prediction: Employ SwissADME to estimate permeability (e.g., Caco-2) and cytochrome P450 metabolism .

- Metabolic Hotspots: Identify labile sites (e.g., oxadiazole ring) via DFT calculations (Gaussian 09) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays: Confirm cytotoxicity via both MTT and ATP-based luminescence assays .

- Structural Reanalysis: Check for polymorphic forms via X-ray crystallography or DSC .

- Batch Variability: Compare NMR spectra of active vs. inactive batches to detect impurities .

Advanced: What strategies optimize synthetic yield and scalability?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ vs. CuI for coupling steps; optimize solvent (DMF vs. THF) .

- Microwave Synthesis: Reduce reaction time (e.g., 30 mins vs. 24 hrs) for cyclization steps .

- Salt Engineering: Screen counterions (e.g., HCl vs. oxalate) for improved crystallinity .

Advanced: How does the oxalate salt influence pharmacokinetic properties?

Methodological Answer:

- Solubility Testing: Compare free base and oxalate salt in PBS (pH 7.4) via shake-flask method .

- Dissolution Rate: Use USP Apparatus II (50 rpm, 37°C) to measure pH-dependent release .

- Stability Studies: Monitor salt degradation under accelerated conditions (40°C/75% RH) for 4 weeks .

Advanced: How to assess metabolic stability in hepatic models?

Methodological Answer:

- Liver Microsomes: Incubate compound (1 µM) with human microsomes (0.5 mg/mL) and NADPH. Quantify parent compound via LC-MS/MS at 0, 15, 30, 60 mins .

- CYP Inhibition: Screen against CYP3A4/2D6 using fluorescent probes (e.g., P450-Glo) .

Advanced: What strategies identify synergistic combinations with existing therapies?

Methodological Answer:

- Combinatorial Screens: Use a checkerboard assay with cisplatin or paclitaxel; calculate synergy scores (Chou-Talalay method) .

- Mechanistic Studies: Profile apoptosis (Annexin V) and cell cycle (PI staining) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.